Chloromethyl (1,3-dioxan-5-yl) carbonate
Description
Chloromethyl (1,3-dioxan-5-yl) carbonate is a carbonate ester featuring a chloromethyl group and a 1,3-dioxane ring. These compounds are critical intermediates in pharmaceutical synthesis and functional materials, often valued for their reactivity and stability in diverse chemical environments .
Properties
Molecular Formula |
C6H9ClO5 |
|---|---|
Molecular Weight |
196.58 g/mol |
IUPAC Name |
chloromethyl 1,3-dioxan-5-yl carbonate |
InChI |
InChI=1S/C6H9ClO5/c7-3-11-6(8)12-5-1-9-4-10-2-5/h5H,1-4H2 |
InChI Key |
NQHLAHOCZIBRMY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COCO1)OC(=O)OCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
a) Chloromethyl Isopropyl Carbonate (CAS 35180-01-9)
- Structure : Features a chloromethyl group linked to an isopropyl carbonate moiety (C₅H₉ClO₃).
- Applications: Widely used in synthesizing Tenofovir, an antiviral drug for HIV/hepatitis B .
- Reactivity: Reacts with alcohols or amines under mild conditions, mediated by catalysts like dimethylamino pyridine (DMAP) .
b) [4-(1,3,2-Dioxolan-5-yl)benzyl ((5-Methyl-2-styryl-1,3-dioxan-5-yl) Methyl) Carbonate (QCA)
- Structure: Contains a 1,3-dioxane ring and a quinone methide group.
- Applications : Acts as a reactive oxygen species (ROS)-responsive drug delivery vehicle, enabling controlled release in therapeutic applications .
c) Sevelamer Carbonate
- Structure : A polymeric carbonate derived from (chloromethyl)oxirane and 2-propen-1-amine.
- Applications : Phosphate binder for chronic kidney disease patients, highlighting the biomedical versatility of carbonate derivatives .
Key Observations :
- Solvent Effects: Reactions in 1,4-dioxane generally yield higher efficiency compared to 1-butanol, particularly for α,α-dimethyl-substituted esters .
- Catalysts : DMAP enhances nucleophilic substitution efficiency by activating the carbonyl group .
Physicochemical and Stability Properties
| Property | Chloromethyl (1,3-dioxan-5-yl) Carbonate | Chloromethyl Isopropyl Carbonate | QCA |
|---|---|---|---|
| Molecular Weight | ~178.5 (estimated) | 152.58 | 394.4 (estimated) |
| Solubility | Likely polar aprotic solvents | Soluble in DMF, dichloromethane | Lipophilic (ROS-responsive) |
| Stability | Hydrolytically sensitive | Stable under anhydrous conditions | Degrades under high ROS |
| Applications | Pharmaceutical intermediates | Antiviral drug synthesis | Targeted drug delivery |
Notes:
- The 1,3-dioxane ring in the target compound may confer enhanced rigidity and stability compared to linear carbonates like chloromethyl isopropyl carbonate .
- Hydrolytic instability of chloromethyl groups necessitates careful handling and storage under inert conditions .
Industrial and Biomedical Relevance
- Pharmaceutical Intermediates: Chloromethyl carbonates are pivotal in synthesizing nucleoside analogs (e.g., Tenofovir) and prodrugs requiring controlled release .
- Green Chemistry : Recent advancements emphasize solvent-free or low-toxicity protocols (e.g., PEG-200) to minimize environmental impact .
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